3-Iodo-4-methyl-7-nitro-1H-indazole 3-Iodo-4-methyl-7-nitro-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1190315-75-3
VCID: VC8214869
InChI: InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11)
SMILES: CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-]
Molecular Formula: C8H6IN3O2
Molecular Weight: 303.06 g/mol

3-Iodo-4-methyl-7-nitro-1H-indazole

CAS No.: 1190315-75-3

VCID: VC8214869

Molecular Formula: C8H6IN3O2

Molecular Weight: 303.06 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-4-methyl-7-nitro-1H-indazole - 1190315-75-3

Description

3-Iodo-4-methyl-7-nitro-1H-indazole is a synthetic organic compound with the molecular formula C₈H₆IN₃O₂ and a molecular weight of approximately 303.057 g/mol . This compound belongs to the indazole class, which is a heterocyclic aromatic organic compound. Indazoles are known for their diverse biological activities and are used in various pharmaceutical applications.

Synthesis and Preparation

While specific synthesis methods for 3-Iodo-4-methyl-7-nitro-1H-indazole are not detailed in the available literature, general methods for synthesizing indazole derivatives often involve the use of palladium or copper catalysts in various reactions, such as aminocarbonylation or direct arylation . The preparation of indazoles typically starts from indoles, which undergo nitrosation followed by cyclization to form the indazole ring .

Research Findings and Applications

Research on indazole derivatives often focuses on their anticancer properties. For example, some indazole compounds have shown mild to moderate anticancer activity against cell lines like HCT-116 and MDA-MB-231 . While 3-Iodo-4-methyl-7-nitro-1H-indazole has not been specifically studied for such activities, its structural similarity to other biologically active indazoles suggests potential for further investigation.

CAS No. 1190315-75-3
Product Name 3-Iodo-4-methyl-7-nitro-1H-indazole
Molecular Formula C8H6IN3O2
Molecular Weight 303.06 g/mol
IUPAC Name 3-iodo-4-methyl-7-nitro-2H-indazole
Standard InChI InChI=1S/C8H6IN3O2/c1-4-2-3-5(12(13)14)7-6(4)8(9)11-10-7/h2-3H,1H3,(H,10,11)
Standard InChIKey SQVJTICGTRLFPY-UHFFFAOYSA-N
SMILES CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-]
Canonical SMILES CC1=CC=C(C2=NNC(=C12)I)[N+](=O)[O-]
PubChem Compound 53412697
Last Modified Jul 26 2023

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